molecular formula C15H24ClNO2 B14135471 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride CAS No. 5568-48-9

1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B14135471
CAS No.: 5568-48-9
M. Wt: 285.81 g/mol
InChI Key: BKCBECOMJNGFAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Tolyl Group: The tolyl group can be introduced via a nucleophilic substitution reaction, where a tolyl halide reacts with the piperidine ring.

    Formation of the Propanol Moiety: The propanol group can be introduced through a reduction reaction, where a suitable precursor is reduced to form the alcohol.

Industrial Production Methods

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tolyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce a new functional group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
  • 1-(Piperidin-1-yl)-3-(o-tolyloxy)propan-2-ol hydrochloride

Uniqueness

1-(Piperidin-1-yl)-3-(m-tolyloxy)propan-2-ol hydrochloride is unique due to the specific positioning of the tolyloxy group, which may confer distinct chemical and biological properties compared to its ortho and para isomers.

Properties

CAS No.

5568-48-9

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-13-6-5-7-15(10-13)18-12-14(17)11-16-8-3-2-4-9-16;/h5-7,10,14,17H,2-4,8-9,11-12H2,1H3;1H

InChI Key

BKCBECOMJNGFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCCCC2)O.Cl

Origin of Product

United States

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